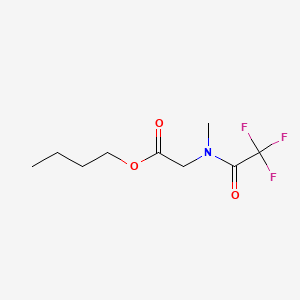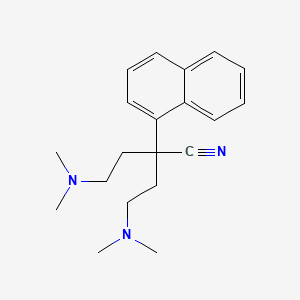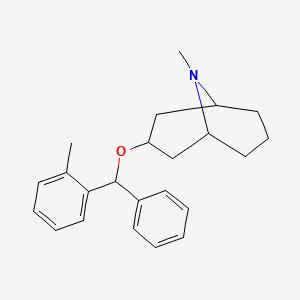
3-Dimethylaminobutyramide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Dimethylaminobutyramide hydrochloride is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a butyramide backbone, with the hydrochloride salt form enhancing its solubility in water
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylaminobutyramide hydrochloride typically involves the reaction of dimethylamine with butyryl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:
Dimethylamine and Butyryl Chloride Reaction: Dimethylamine is reacted with butyryl chloride in an organic solvent like dichloromethane. Triethylamine is added to neutralize the hydrochloric acid formed during the reaction.
Formation of the Amide: The reaction mixture is stirred at room temperature for several hours, leading to the formation of 3-Dimethylaminobutyramide.
Hydrochloride Salt Formation: The resulting amide is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.
化学反应分析
Types of Reactions
3-Dimethylaminobutyramide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where nucleophiles such as halides or alkoxides replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or amines.
科学研究应用
3-Dimethylaminobutyramide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 3-Dimethylaminobutyramide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of target molecules. The compound may also act as a nucleophile in biochemical reactions, facilitating the formation or cleavage of chemical bonds.
相似化合物的比较
Similar Compounds
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
N,N-Dimethylformamide: A solvent with similar chemical properties.
Dimethylamine hydrochloride: A related amine with different applications.
Uniqueness
3-Dimethylaminobutyramide hydrochloride is unique due to its specific structure, which imparts distinct reactivity and solubility characteristics
属性
CAS 编号 |
64037-66-7 |
|---|---|
分子式 |
C6H15ClN2O |
分子量 |
166.65 g/mol |
IUPAC 名称 |
(4-amino-4-oxobutan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C6H14N2O.ClH/c1-5(8(2)3)4-6(7)9;/h5H,4H2,1-3H3,(H2,7,9);1H |
InChI 键 |
DRTJQNPUCWCPOF-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)N)[NH+](C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B13782028.png)
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
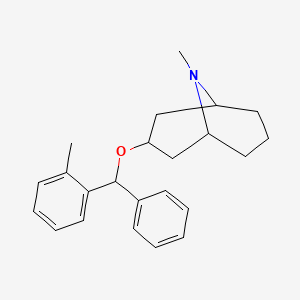
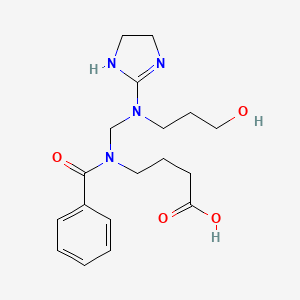
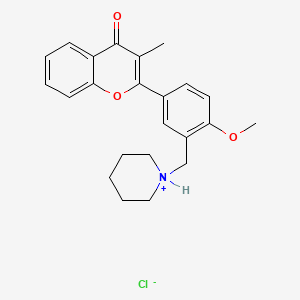
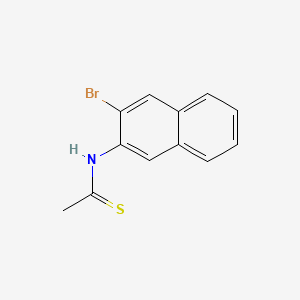

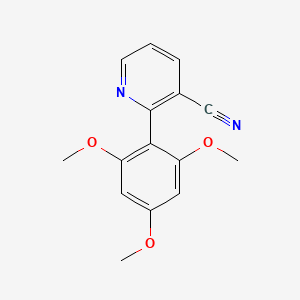
![tert-butyl 4-[2-amino-5-(trifluoromethoxy)phenyl]piperidine-1-carboxylate](/img/structure/B13782077.png)
![3-Propyl-4,5,6,6a-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13782080.png)
